molecular formula C9H4BrF3 B2773067 4-Bromo-2-(trifluoromethyl)phenylacetylene CAS No. 2244085-78-5

4-Bromo-2-(trifluoromethyl)phenylacetylene

Cat. No.: B2773067
CAS No.: 2244085-78-5
M. Wt: 249.03
InChI Key: XBSKTSNKBDXRQM-UHFFFAOYSA-N
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Description

4-Bromo-2-(trifluoromethyl)phenylacetylene is an organic compound with the molecular formula C9H4BrF3. It is a derivative of phenylacetylene, where the phenyl ring is substituted with a bromine atom at the 4-position and a trifluoromethyl group at the 2-position.

Scientific Research Applications

4-Bromo-2-(trifluoromethyl)phenylacetylene has several applications in scientific research:

Safety and Hazards

This compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Mechanism of Action

Biochemical Pathways

The biochemical pathways affected by 4-Bromo-2-(trifluoromethyl)phenylacetylene are currently unknown . As a new chemical entity, its role in biochemical pathways has not been fully explored. Future studies could provide valuable insights into the downstream effects of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(trifluoromethyl)phenylacetylene typically involves the following steps:

    Starting Material: The synthesis begins with 4-bromo-2-(trifluoromethyl)benzaldehyde.

    Formation of Phenylacetylene: The aldehyde is subjected to a Sonogashira coupling reaction with an acetylene derivative in the presence of a palladium catalyst and a copper co-catalyst. The reaction is carried out under an inert atmosphere, typically using a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).

    Purification: The resulting product is purified using column chromatography to obtain this compound with high purity.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(trifluoromethyl)phenylacetylene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: Reduction of the triple bond can yield alkenes or alkanes.

Common Reagents and Conditions

Major Products

    Substitution: Various substituted phenylacetylenes.

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alkenes or alkanes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-(trifluoromethyl)phenylacetylene is unique due to the presence of both the bromine atom and the trifluoromethyl group, which impart distinct electronic and steric properties. These features make it a valuable intermediate in organic synthesis and a versatile compound for various applications .

Properties

IUPAC Name

4-bromo-1-ethynyl-2-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrF3/c1-2-6-3-4-7(10)5-8(6)9(11,12)13/h1,3-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBSKTSNKBDXRQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C(C=C(C=C1)Br)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrF3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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